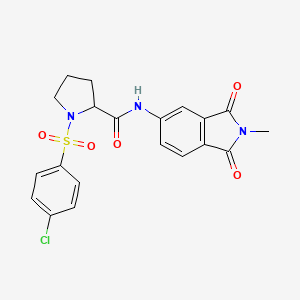
8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" is a chemically synthesized molecule that appears to be related to the family of sulfonylated pyrroloquinoline structures. These structures are of significant interest due to their biological activities, particularly as inhibitors of caspase-3, an enzyme that plays a crucial role in apoptosis, or programmed cell death .
Synthesis Analysis
The synthesis of related sulfonylated quinoline compounds has been demonstrated to be efficient and regioselective, particularly when induced by iodine under metal-free conditions. This method has been shown to be highly efficient, with yields up to 92%, and can be conducted on a gram scale with minimal loss of production . Although the exact synthesis of "8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonylated pyrroloquinolines is characterized by the presence of a sulfonyl group attached to a quinoline or pyrroloquinoline core. The sulfonyl group is typically linked to a nitrogen atom within the core structure, which is essential for the biological activity of these compounds. The presence of additional substituents, such as a 3-methylbenzyl group, can further influence the molecular properties and the potency of the compound as a caspase-3 inhibitor .
Chemical Reactions Analysis
The sulfonylation process is a key chemical reaction in the synthesis of these compounds. The reaction involves the introduction of a sulfonyl group into the quinoline N-oxide, which is facilitated by the use of iodine as a catalyst. This process is highly regioselective, ensuring that the sulfonyl group is attached at the desired position on the core molecule . The chemical reactivity of the sulfonyl group also plays a role in the interaction of the compound with biological targets such as caspase-3.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" are not explicitly provided in the papers, related sulfonylated pyrroloquinolines have been shown to possess potent inhibitory activity against caspase-3, with IC50 values in the nanomolar range. This suggests that these compounds have a high affinity for the caspase-3 enzyme and can effectively inhibit its activity. The physical properties such as solubility, stability, and molecular weight would be influenced by the specific functional groups present in the compound .
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Novel pyrrolo[3,2-f]quinoline derivatives have shown promising antiproliferative properties against a panel of cell lines, especially those derived from leukemias. These compounds, characterized by their angular aromatic tricyclic system and methanesulfon-anisidide side chain, do not primarily rely on topoisomerase II poisoning for their cell growth inhibitory effects. Among these, certain derivatives have demonstrated significant potency, indicating their potential in cancer therapy research (Ferlin et al., 2001).
Caspase-3 Inhibition
A novel synthesis approach has yielded 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, identified as potent inhibitors of caspase-3. This discovery is significant, as caspase-3 plays a crucial role in the execution phase of cell apoptosis, marking these compounds as potential therapeutic agents for diseases where apoptosis regulation is beneficial (Kravchenko et al., 2005).
Anti-Inflammatory Potential
Research into sulfonamide and sulfonyl ester derivatives of quinoline has unveiled their potential as non-acidic, non-steroidal, anti-inflammatory agents. These derivatives were synthesized and assessed for their ROS (Reactive Oxygen Species) inhibitory effects, with several compounds displaying good to moderate anti-inflammatory activity. This positions them as promising candidates for further development into new anti-inflammatory agents (Bano et al., 2020).
Sustainable Synthesis
A study has demonstrated an environmentally benign synthesis of substituted quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes. This method, which involves a sequence of dehydrogenation and condensation steps, highlights the role of quinoline derivatives in sustainable chemistry, offering a practical approach to synthesizing these heterocycles with high atom efficiency (Mastalir et al., 2016).
Radical Scavenging and DNA Oxidation Inhibition
The introduction of ferrocene into imidazo[1,2-a]pyridine by Groebke three-component-reaction has been explored for its radical-scavenging abilities and inhibition of DNA oxidation. Compounds with double ferrocenyl groups coupled with quinoline and ester moieties have shown efficacy in scavenging radicals and protecting DNA from oxidative damage, underlining their potential as antioxidants (Xi & Liu, 2015).
Anticancer and Radiosensitizing Properties
A new series of sulfonamide compounds featuring quinoline and pyrimidoquinoline groups has been synthesized, displaying significant in-vitro anticancer activity against liver cancer cells. Additionally, some of these compounds have shown the ability to enhance the killing effect of γ-radiation, suggesting their utility as anticancer and radiosensitizing agents (Ghorab et al., 2015).
Direcciones Futuras
The future directions in the research and development of compounds like “8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of various factors on the biological activity of these compounds .
Propiedades
IUPAC Name |
8-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-5-2-6-17(13-16)15-27(24,25)23-12-10-19(14-23)26-20-9-3-7-18-8-4-11-22-21(18)20/h2-9,11,13,19H,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCCYXHPDBAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

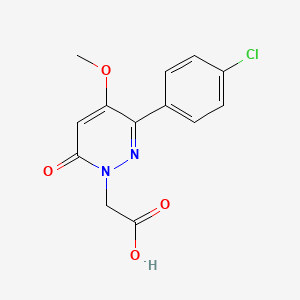

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)
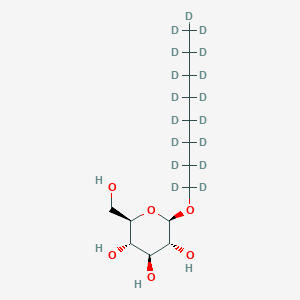
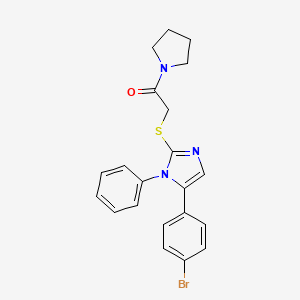
![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)
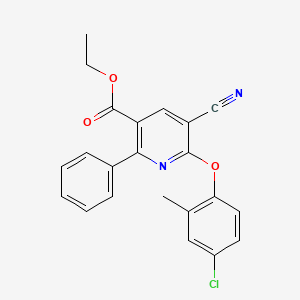
![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)
![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3000215.png)
